6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione is a compound belonging to the pyrimidine family, characterized by the presence of a trifluoromethyl group attached to the phenyl ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied due to their significant biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-(trifluoromethyl)benzaldehyde with thiourea in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of ER chaperones and apoptosis markers. This results in its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group attached to a benzylamine structure.
6-methyl-4-(2-trifluoromethylphenyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one: A similar pyrimidine derivative with a trifluoromethylphenyl group.
Uniqueness
6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C12H9F3N2S |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
6-methyl-2-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C12H9F3N2S/c1-7-6-10(18)17-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3,(H,16,17,18) |
InChI Key |
OBKONYOKMTYGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N=C(N1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.